molecular formula C6H4BrNaO2S B7852009 sodium;4-bromobenzenesulfinate

sodium;4-bromobenzenesulfinate

Cat. No.: B7852009
M. Wt: 243.06 g/mol
InChI Key: FJSOUHVHPWODGS-UHFFFAOYSA-M
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Description

Sodium 4-bromobenzenesulfinate (CAS 175278-64-5, dihydrate; 34176-08-4, anhydrous) is an organosulfur compound with the molecular formula C₆H₄BrSO₂Na. It is widely employed in palladium-catalyzed cross-coupling reactions due to its ability to act as an aryl source while retaining halogen substituents, enabling chemoselective transformations . Its dihydrate form (98% purity) is commonly used in reactions .

Properties

IUPAC Name

sodium;4-bromobenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSOUHVHPWODGS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

4-Bromobenzenesulfonic acid undergoes deprotonation in the presence of sodium hydroxide (NaOH), yielding the sodium sulfinate via acid-base neutralization:

BrC6H4SO3H+NaOHBrC6H4SO3Na++H2O\text{BrC}6\text{H}4\text{SO}3\text{H} + \text{NaOH} \rightarrow \text{BrC}6\text{H}4\text{SO}3^-\text{Na}^+ + \text{H}_2\text{O}

The reaction is typically conducted in aqueous or ethanol-water mixtures at 60–80°C to enhance solubility and reaction kinetics.

Optimization Parameters

  • Temperature : Elevated temperatures (70–80°C) reduce reaction time but risk byproduct formation from sulfonic acid degradation.

  • Solvent System : Ethanol-water (1:1 v/v) balances solubility and cost-effectiveness.

  • Stoichiometry : A 1:1 molar ratio of sulfonic acid to NaOH ensures complete neutralization without excess base contamination.

Table 1: Sulfonation-Neutralization Method Performance

ParameterOptimal RangeYield (%)Purity (%)
Temperature70–80°C85–9295–98
SolventEthanol-water (1:1)8897
Reaction Time2–3 hours9096

Reduction of 4-Bromobenzenesulfonyl Chloride

An alternative pathway involves the reduction of 4-bromobenzenesulfonyl chloride to the sulfinate using sodium sulfite (Na₂SO₃) or sodium hydrogen sulfite (NaHSO₃).

Reaction Pathway

The sulfonyl chloride is treated with sodium sulfite in aqueous medium, facilitating a two-electron reduction:

BrC6H4SO2Cl+Na2SO3BrC6H4SO2Na++NaCl+SO2\text{BrC}6\text{H}4\text{SO}2\text{Cl} + \text{Na}2\text{SO}3 \rightarrow \text{BrC}6\text{H}4\text{SO}2^-\text{Na}^+ + \text{NaCl} + \text{SO}_2

This method is advantageous for its high selectivity and minimal side reactions.

Critical Considerations

  • pH Control : Maintaining a pH of 8–9 prevents over-reduction to thiols.

  • Byproduct Management : Efficient removal of NaCl and SO₂ via filtration and degassing improves product purity.

Table 2: Reduction Method Comparison

Reducing AgentTemperature (°C)Yield (%)Purity (%)
Na₂SO₃25–3078–8593–96
NaHSO₃40–5082–8894–97

Direct Synthesis from 4-Bromobenzene

Industrial-scale production often employs direct sulfonation of 4-bromobenzene using chlorosulfonic acid (ClSO₃H), followed by neutralization.

Industrial Protocol

  • Sulfonation : 4-Bromobenzene reacts with ClSO₃H at 50–60°C to form 4-bromobenzenesulfonic acid.

  • Neutralization : The sulfonic acid is treated with NaOH to yield the sodium sulfinate.

Challenges and Solutions

  • Corrosivity : Chlorosulfonic acid requires glass-lined reactors or Hastelloy equipment.

  • Waste Management : Byproduct HCl is captured via scrubbers to prevent environmental release.

Table 3: Industrial vs. Laboratory Methods

AspectIndustrial MethodLaboratory Method
ScaleMulti-kilogram10–100 g
Reaction Time4–6 hours2–3 hours
Yield80–85%85–92%
EquipmentContinuous flow reactorsBatch reactors

Purification and Characterization

Crystallization Techniques

Sodium 4-bromobenzenesulfinate is purified via recrystallization from hot water or ethanol. Key steps include:

  • Solvent Selection : Ethanol yields larger crystals with lower impurity inclusion.

  • Cooling Rate : Gradual cooling (1–2°C/min) prevents amorphous solid formation.

Analytical Validation

  • FTIR Spectroscopy : Confirms sulfinate group presence via S–O stretches at 1120 cm⁻¹ and 1045 cm⁻¹.

  • Elemental Analysis : Validates Na (8.5–9.1%) and Br (28–29%) content.

  • XRD : Ensures crystalline phase consistency.

Emerging Methodologies

Electrochemical Reduction

Recent advances explore the electrochemical reduction of 4-bromobenzenesulfonyl chloride in non-aqueous media (e.g., acetonitrile) using platinum electrodes. This method achieves 89% yield at 25°C, offering a greener alternative to traditional reductants.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction times to 15–20 minutes while maintaining yields >85%. This approach is particularly suited for high-throughput laboratory applications.

Chemical Reactions Analysis

Types of Reactions

sodium;4-bromobenzenesulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .

Scientific Research Applications

sodium;4-bromobenzenesulfinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium;4-bromobenzenesulfinate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the context of its application .

Comparison with Similar Compounds

(a) Electron-Donating vs. Electron-Withdrawing Substituents

  • Sodium 4-methylbenzenesulfinate (electron-donating -CH₃): Exhibits higher reactivity in thiolation reactions, yielding 85% product with 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone (vs. 68% for sodium 4-bromobenzenesulfinate) .
  • Sodium 4-methoxybenzenesulfinate (electron-donating -OCH₃): Achieves 80% yield in the same reaction, demonstrating enhanced nucleophilicity compared to bromo-substituted analogs .
  • Sodium 4-chlorobenzenesulfinate (electron-withdrawing -Cl): Provides comparable yields (67%) to the bromo derivative but may exhibit slower reaction kinetics due to lower leaving-group ability .

(b) Halogen Position and Size

  • Ortho- and meta-substituted bromobenzenesulfinates: Minor yield variations (≤10%) are observed in Heck reactions, indicating that steric effects are less critical than electronic effects .
  • Sodium 4-iodobenzenesulfinate : Larger iodine atoms can hinder reactivity in certain couplings, though this is mitigated in Pd-catalyzed systems .

Chemoselectivity in Arylation

For example:

  • In Pd-catalyzed indole arylation, the bromine remains intact, allowing subsequent Suzuki couplings .

Data Tables

Table 1: Reactivity of Sodium Aryl Sulfinates in Thiolation Reactions

Compound Substituent Yield (%)
Sodium 4-methylbenzenesulfinate -CH₃ 85
Sodium 4-methoxybenzenesulfinate -OCH₃ 80
Sodium 4-bromobenzenesulfinate -Br 68
Sodium 4-chlorobenzenesulfinate -Cl 67
Sodium 2-fluorobenzenesulfinate -F (ortho) 65

Table 2: Performance in Palladium-Catalyzed Heck Reactions

Compound Catalyst System Yield (%)
Sodium 4-bromobenzenesulfinate Pd(OAc)₂/Cu(OAc)₂ 78
Sodium 4-chlorobenzenesulfinate PdCl₂/DPEphos 72
Sodium 2-bromobenzenesulfinate Pd(OAc)₂/Cu(OAc)₂ 70

Key Research Findings

Tolerance to Halogens : Sodium 4-bromobenzenesulfinate outperforms sulfonyl chlorides and hydrazides in retaining C–Br bonds during cross-couplings, critical for pharmaceutical intermediates .

Ligand and Solvent Effects : Reactions with Pd/DPEphos in anisole yield superior results (78%) compared to ligand-free systems .

Microwave Assistance : Under microwave heating, reaction times for 4-bromobenzenesulfinate couplings are reduced by 50%, enhancing efficiency .

Q & A

Q. What are the standard synthetic routes for sodium 4-bromobenzenesulfinate, and how can purity be optimized?

Sodium 4-bromobenzenesulfinate is typically synthesized via reduction of 4-bromobenzenesulfonyl chloride using sodium sulfite in a water-DMSO mixture under reflux. A critical step involves maintaining a 2-hour reaction time at 75°C, followed by in situ treatment with bromochloromethane and tetrabutylammonium bromide to yield the product with ~65-67% efficiency. Purity optimization requires rigorous post-synthesis washing with cold ethanol and characterization via 1H^1H/13C^{13}C NMR to confirm the absence of sulfonyl chloride residues .

Q. How should researchers characterize sodium 4-bromobenzenesulfinate to confirm structural integrity?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H NMR (DMSO-d6) shows a singlet at δ 7.70 ppm (aromatic protons) and absence of sulfonyl chloride peaks (δ 8.1–8.3 ppm).
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 259.93 (M–Na+^+).
  • Elemental Analysis : Expected C (30.89%), H (1.95%), Br (25.72%), S (10.32%) .

Q. What safety protocols are essential when handling sodium 4-bromobenzenesulfinate?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How does sodium 4-bromobenzenesulfinate enable chemoselective C–H arylations in palladium-catalyzed reactions?

In Pd-catalyzed desulfitative couplings, sodium 4-bromobenzenesulfinate acts as an aryl donor without cleaving the C–Br bond. The sulfinate group undergoes oxidative addition to Pd(0), forming a Pd(II) intermediate that facilitates C–H activation on substrates like indoles. The bromine remains inert due to electron-withdrawing effects stabilizing the Pd–sulfinate complex. This chemoselectivity allows sequential functionalization of haloarenes .

Q. What methodological challenges arise when using sodium 4-bromobenzenesulfinate in multi-step syntheses?

Key challenges include:

  • Competing Side Reactions : Sulfinate decomposition under acidic conditions or high temperatures. Mitigation involves using neutral buffers and temperatures ≤80°C.
  • Byproduct Formation : Trace sulfonic acids may form; column chromatography (silica gel, ethyl acetate/hexane) is required for purification.
  • Catalyst Poisoning : Residual sulfinate salts can deactivate Pd catalysts. Pre-reaction filtration through celite is recommended .

Q. How do electronic effects of substituents influence the reactivity of sodium 4-bromobenzenesulfinate in cross-coupling reactions?

Electron-withdrawing groups (e.g., Br) enhance the electrophilicity of the sulfinate, accelerating oxidative addition to Pd. However, steric hindrance from bulky groups reduces coupling efficiency. For example, reactions with sodium 4-tert-butylbenzenesulfinate yield 15% lower efficiency compared to the bromo derivative due to steric effects .

Key Methodological Recommendations

  • Synthesis : Use anhydrous DMSO to minimize hydrolysis of sulfonyl chloride intermediates .
  • Storage : Keep in amber vials under inert gas to prevent oxidation .
  • Reaction Design : Pre-activate Pd catalysts with sulfinate salts to avoid induction periods .

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